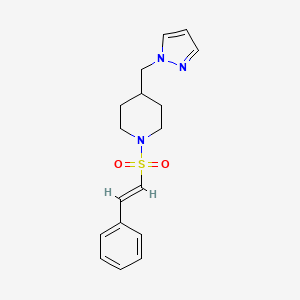

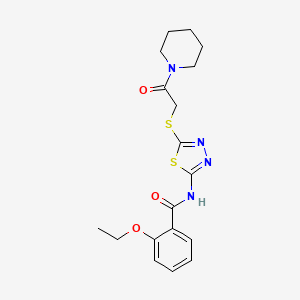

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

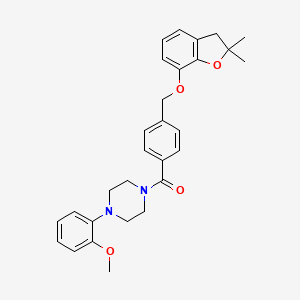

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine, also known as P5, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have activity against several disease targets, including cancer and neurodegenerative disorders.

Scientific Research Applications

Aurora Kinase Inhibitor

Compounds similar to (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine have been studied for their potential in inhibiting Aurora kinases, which are crucial in cell division. This application is significant in cancer research, as inhibiting these enzymes can halt the proliferation of cancer cells. For instance, certain piperidine derivatives have been identified as effective Aurora kinase inhibitors (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been analyzed for its unique properties. For example, a study focused on the dihedral angle formed between the pyrazole ring and the piperidine ring, which is crucial in understanding the compound's interaction with biological receptors (D. Richter et al., 2009).

Selective Receptor Ligand Design

The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of piperidines, similar to the compound , is a strategy for designing selective ligands for certain receptors, such as the 5-HT7 receptor. This application is vital for developing targeted therapies for central nervous system (CNS) disorders (V. Canale et al., 2016).

Synthesis of Key Pharmaceutical Intermediates

Such compounds are also crucial as intermediates in synthesizing pharmaceuticals. For instance, derivatives of piperidine are key intermediates in the synthesis of Crizotinib, a drug used in cancer treatment (Steven J. Fussell et al., 2012).

Spin-Crossover and Crystallographic Phase Changes

Compounds structurally similar to this compound have been investigated for their unique spin-crossover properties and crystallographic phase changes. This research is significant in the field of material science and nanotechnology (L. J. K. Cook et al., 2015).

Antimicrobial Activity

In the field of microbiology, derivatives of piperidine have been synthesized and tested for their antimicrobial properties. This application is crucial in the development of new antibiotics and antifungal agents (T. El‐Emary et al., 2002).

Molecular Interaction Studies

The compound's analogs have been used to study molecular interactions with receptors, such as the CB1 cannabinoid receptor. Understanding these interactions is important for designing drugs that target specific biological pathways (J. Shim et al., 2002).

properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-23(22,14-9-16-5-2-1-3-6-16)20-12-7-17(8-13-20)15-19-11-4-10-18-19/h1-6,9-11,14,17H,7-8,12-13,15H2/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAORSLDLWVQBAE-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)